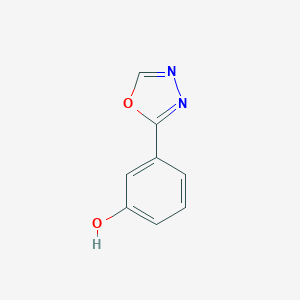

3-(1,3,4-Oxadiazol-2-yl)phenol

Beschreibung

3-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic compound featuring a phenol group attached to the 3-position of a 1,3,4-oxadiazole ring. Its molecular formula is C₈H₆N₂O₂ (molecular weight: 162.15 g/mol), with the SMILES string Oc1cccc(c1)-c2nnco2 and InChI key CSMNFUDFDBVTHP-UHFFFAOYSA-N . The oxadiazole core is known for electron-withdrawing properties and metabolic stability, making it a scaffold of interest in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMNFUDFDBVTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401702 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-29-0 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction of an aryl hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The antioxidant properties of 3-(1,3,4-oxadiazol-2-yl)phenol derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole moiety exhibit significant free radical scavenging abilities. For instance, a study synthesized several 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and evaluated their antioxidant activity using DPPH and FRAP assays. Compounds demonstrated substantial antioxidant activity attributed to their ability to donate protons and stabilize free radicals through resonance effects .

Anticancer Applications

The anticancer potential of this compound has been highlighted in multiple studies. A recent investigation synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues and assessed their efficacy against various cancer cell lines. Notably, one compound exhibited significant activity against SNB-19 and NCI-H460 cell lines with promising growth inhibition values (PGI) at low concentrations . The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have also been explored. Studies have shown that these compounds can act against a range of bacterial strains. The synthesis of transition metal complexes with oxadiazole ligands has been investigated for their enhanced antimicrobial activity. These complexes are believed to interact with bacterial DNA gyrase—a target for many antibacterial drugs—showing potential as new therapeutic agents .

Material Science Applications

Beyond biological applications, this compound derivatives are being researched for their utility in material science. They are being considered as precursors for organic electronic materials due to their fluorescent properties. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)phenol involves its interaction with various molecular targets. For instance, in its anticancer activity, it may inhibit key enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division. Additionally, it can induce apoptosis by activating pathways involving proteins like AKT serine/threonine kinase 1 (AKT1) and epidermal growth factor receptor (EGFR) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(1,3,4-Oxadiazol-2-yl)phenol with structurally analogous 1,3,4-oxadiazole derivatives, highlighting substituents, molecular properties, and biological activities:

*Calculated based on molecular formulas.

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: Phenol vs. Naphthol: OX1 and OX8, which replace phenol with naphthalen-2-ol, exhibit stronger receptor binding due to enhanced hydrophobic interactions . Halogenation: The 4-chloro substitution in 4-Chloro-2-...phenol enhances anticancer activity compared to non-halogenated derivatives, likely via improved DNA intercalation . Indole and Quinoxaline Hybrids: Compounds like 3-(5-((1H-indol-2-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol () and Compound 11 () demonstrate how heterocyclic extensions (e.g., indole, quinoxaline) diversify pharmacological profiles .

Pharmacokinetic and Safety Profiles: this compound lacks detailed toxicity data, whereas Phenol, 2-[5-(4-methoxyphenyl)-... () shows acute oral toxicity (Category 4) and skin irritation, emphasizing the need for substituent-specific safety evaluations .

Synthetic Accessibility :

- The target compound is available at 98% purity (Combi-Blocks, ), suggesting robust synthetic protocols . In contrast, bis-oxadiazoles (e.g., 2a–c in ) require multi-step synthesis but exhibit broad-spectrum antimicrobial activity .

Therapeutic Potential: Antidepressant Activity: Compound 3 () and 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol show moderate efficacy in rodent models, highlighting phenol-oxadiazole hybrids as CNS-active scaffolds . Anticancer Activity: Derivatives with chlorophenyl or quinoxaline groups () outperform simpler phenol-oxadiazoles in cytotoxicity assays .

Biologische Aktivität

3-(1,3,4-Oxadiazol-2-yl)phenol is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenolic compounds with oxadiazole derivatives. The process can be characterized by the following general reaction scheme:

- Starting materials : Phenolic compounds and appropriate oxadiazole precursors.

- Reagents : Common reagents include dehydrating agents or catalysts to facilitate the formation of the oxadiazole ring.

- Conditions : The reaction is often carried out under controlled temperature and solvent conditions to optimize yield.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance:

- A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cells .

- Another investigation showed that specific derivatives could disrupt microtubule assembly, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively researched. The following findings summarize its efficacy against various pathogens:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| IVb | Antibacterial | Staphylococcus aureus | 16 |

| IVc | Antifungal | Candida albicans | 32 |

| IVd | Antimycobacterial | Mycobacterium tuberculosis | 8 |

These results indicate that modifications to the oxadiazole structure can enhance antibacterial and antifungal activities .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Compounds derived from this scaffold were tested for their ability to inhibit inflammatory mediators in vitro. Notably:

- Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines in cellular models .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

- Anticancer Studies : A series of novel oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that specific derivatives had IC50 values in the low micromolar range across different tumor types .

- Antimicrobial Evaluation : A comprehensive screening of oxadiazole derivatives against a panel of bacterial and fungal strains revealed that some compounds exhibited potent activity comparable to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for 3-(1,3,4-oxadiazol-2-yl)phenol derivatives?

Methodological Answer:

The synthesis typically involves cyclization of hydrazide intermediates. Two primary methods are widely used:

- Method A: Cyclization of acylhydrazones using POCl₃ as a cyclizing agent. For example, 6-(5-(Aryl)-1,3,4-oxadiazol-2-yl)-2-methylphenol derivatives were synthesized via POCl₃-mediated cyclization of hydrazides with arylcarboxylic acids, achieving yields of 70–85% .

- Method B: Oxidative cyclization using iodobenzene diacetate in CH₂Cl₂, which is efficient for introducing diverse substituents (e.g., halogen, methoxy) on the oxadiazole ring .

Key Considerations:

- Substituent compatibility: Electron-withdrawing groups (e.g., -CF₃) on the aryl ring may require adjusted reaction times or temperatures.

- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 20 minutes vs. 6 hours under conventional heating) .

Basic: What spectroscopic and analytical techniques validate the structure of this compound derivatives?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Confirm the presence of oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons adjacent to the oxadiazole ring) and phenolic -OH (δ 9–10 ppm, broad singlet). For example, 3-((5-(2-chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid showed distinct peaks at δ 3.53 ppm (CH₂-S) and δ 7.60 ppm (aromatic protons) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 311.0257 for chlorophenyl derivatives) .

- Elemental Analysis: Ensure C, H, N, and S content matches theoretical values (e.g., ±0.3% deviation) .

Advanced: How can reaction yields for oxadiazole ring formation be optimized?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: POCl₃ is standard, but PCl₅ or SOCl₂ may improve yields for sterically hindered substrates.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Microwave Irradiation: Reduces reaction time and improves purity. For example, microwave-assisted synthesis achieved 95% purity in 20 minutes vs. 80% purity in 6 hours via conventional methods .

- Temperature Control: Reactions at 80–100°C minimize side products (e.g., hydrolysis of intermediates) .

Data Example:

- Tert-butyl 3-((5-(2-chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate yielded 80% pure product under optimized conditions .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant efficacy)?

Methodological Answer:

Contradictions often arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Analysis:

- Anticancer activity correlates with electron-withdrawing substituents (e.g., -CF₃, -Cl). For instance, 2-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol showed 68.89% growth inhibition (GI) against CCRF-CEM leukemia cells .

- Antioxidant activity is enhanced by phenolic -OH and methoxy groups. 4-(5-(4-Trifluoromethylphenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol exhibited IC₅₀ = 15.14 μM in DPPH assays .

- Assay Standardization: Use consistent cell lines (e.g., NCI-60 panel for anticancer screening) and antioxidant protocols (e.g., FRAP vs. DPPH) to enable cross-study comparisons .

Safety: What are the critical safety protocols for handling this compound?

Methodological Answer:

Based on GHS classification:

- Hazards: Acute oral toxicity (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

- PPE Requirements:

- Nitrile gloves, lab coat, and safety goggles for routine handling.

- Fume hood use mandatory during synthesis to avoid inhalation of POCl₃ vapors .

- Emergency Measures:

- Skin contact: Rinse with water for 15 minutes; consult a physician if irritation persists.

- Ingestion: Administer activated charcoal (1 g/kg body weight) and seek medical attention .

Pharmacological: What in vitro assays are recommended to evaluate anticancer potential?

Methodological Answer:

- Antiproliferative Assays:

- NCI-60 Screening: Test against 60 human cancer cell lines (e.g., leukemia CCRF-CEM, breast MCF-7) using one-dose (10 μM) or five-dose (0.01–100 μM) protocols .

- Tubulin Polymerization Inhibition: Measure IC₅₀ using purified tubulin. Derivatives like 4-[3-[5-(4-methoxyphenylamino)-1,3,4-oxadiazol-2-yl]pyridin-2-ylamino]phenol showed high activity (IC₅₀ < 1 μM) .

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced: How do structural modifications influence bioavailability and metabolic stability?

Methodological Answer:

- Bioavailability Enhancement:

- Introduce hydrophilic groups (e.g., -SO₃H) to improve solubility.

- Methylation of phenolic -OH reduces first-pass metabolism (e.g., methyl ether derivatives showed prolonged half-life in rat models) .

- Metabolic Stability Testing:

- Microsomal Assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Stability: Monitor degradation in plasma (37°C, 1–24 hours) to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.